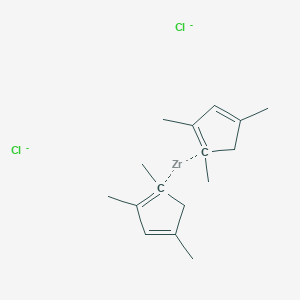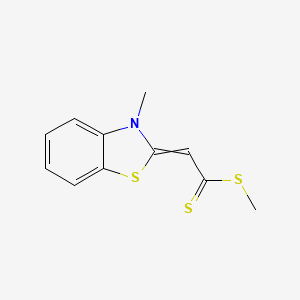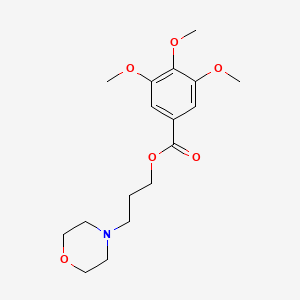
Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with three methoxy groups and a morpholinopropyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 3-morpholinopropanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or its aldehyde derivatives.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of dyes, inks, and photographic developers.
Mechanism of Action
The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester involves its interaction with specific molecular targets and pathways. The methoxy groups and the ester moiety play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A precursor in the synthesis of the ester.
Methyl 3,4,5-trimethoxybenzoate: Another ester derivative with similar properties.
3,4,5-Trimethoxybenzyl alcohol: A reduction product of the ester.
Uniqueness
Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester is unique due to the presence of the morpholinopropyl ester moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its solubility, stability, and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
60439-46-5 |
|---|---|
Molecular Formula |
C17H25NO6 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-morpholin-4-ylpropyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H25NO6/c1-20-14-11-13(12-15(21-2)16(14)22-3)17(19)24-8-4-5-18-6-9-23-10-7-18/h11-12H,4-10H2,1-3H3 |
InChI Key |
VXOBLNCPAAJICO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


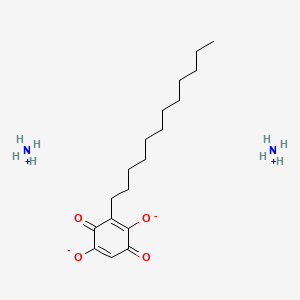
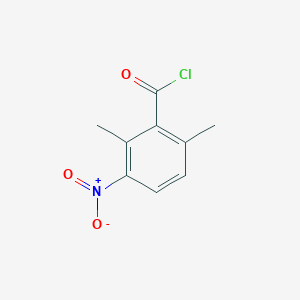
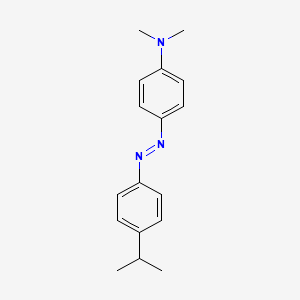
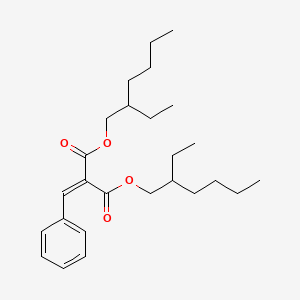

![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)
![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
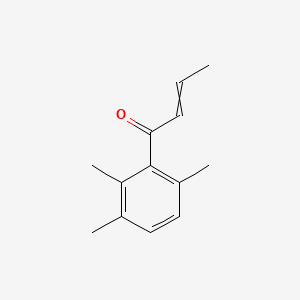
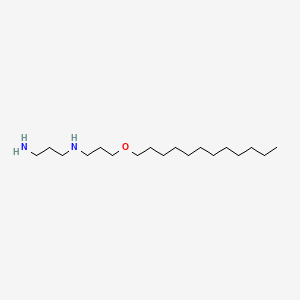
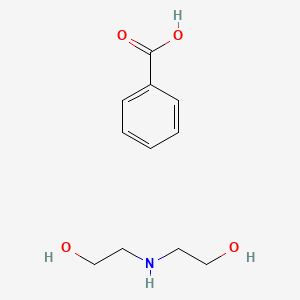
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)
